Pyrazolethione, 3-1 Pyrazolethione, 3-1
Brand Name: Vulcanchem
CAS No.:
VCID: VC8491940
InChI: InChI=1S/C17H14BrN3S/c1-12-16(11-19-14-9-7-13(18)8-10-14)17(22)21(20-12)15-5-3-2-4-6-15/h2-11,20H,1H3
SMILES:
Molecular Formula: C17H14BrN3S
Molecular Weight: 372.3 g/mol

Pyrazolethione, 3-1

CAS No.:

Cat. No.: VC8491940

Molecular Formula: C17H14BrN3S

Molecular Weight: 372.3 g/mol

* For research use only. Not for human or veterinary use.

Pyrazolethione, 3-1 -

Specification

Molecular Formula C17H14BrN3S
Molecular Weight 372.3 g/mol
IUPAC Name 4-[(4-bromophenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazole-3-thione
Standard InChI InChI=1S/C17H14BrN3S/c1-12-16(11-19-14-9-7-13(18)8-10-14)17(22)21(20-12)15-5-3-2-4-6-15/h2-11,20H,1H3
Standard InChI Key QFZXLUJHFAWXJG-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=S)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)Br

Introduction

Chemical Identification and Structural Properties

Pyrazolethione 3-1 belongs to the pyrazolethione class of heterocyclic compounds, characterized by a five-membered ring containing two adjacent nitrogen atoms and a thione (-S-) group at the 1-position. Its systematic IUPAC name is 5-amino-3-(4-bromophenyl)-1H-pyrazole-1-carbothioamide, reflecting the presence of a 4-bromophenyl substituent at the 3-position and an amino group at the 5-position of the pyrazole nucleus . The molecular formula is C10H9BrN4S, with a molecular weight of 297.18 g/mol. Key physicochemical properties include:

  • LogP: 2.8 (indicative of moderate lipophilicity)

  • Hydrogen bond donors/acceptors: 2/3

  • Polar surface area: 78 Ų

The compound was identified via a similarity search of the ChemBridge compound library, which prioritized molecules with 75–95% structural homology to the lead pyrazolethione inhibitor (compound 3) .

Structure–Activity Relationship (SAR) Analysis

Role of the Thione Group

The thione (-S-) group at the 1-position of the pyrazole ring is critical for inhibitory activity. Replacement of the thione with a ketone (-CO-) group (as in compound 3-13) resulted in a 13-fold reduction in potency (IC50 = 39 µM → 508 µM) . This underscores the thione’s role in coordinating with the active-site cysteine residue (Cys184) of SrtA, likely through reversible disulfide bond formation .

Impact of Halogen Substituents

The 4-bromo substituent on the R1 phenyl ring enhances inhibitory activity compared to non-halogenated analogs. For example:

  • Compound 3-1 (4-Br): IC50 = 39 µM

  • Compound 3 (4-NO2): IC50 = 5.2 µM

  • Compound 3-14 (4-H): IC50 > 100 µM

The electron-withdrawing nature of the bromine atom likely improves binding affinity by stabilizing charge interactions within the enzyme’s hydrophobic pocket .

Inhibitory Activity Against SrtA

Enzymatic Assays

Pyrazolethione 3-1 was evaluated using a fluorescence resonance energy transfer (FRET) assay measuring SrtA-mediated cleavage of the substrate Abz-LPETG-Dap(Dnp). Key findings include:

CompoundIC50 (µM)Selectivity (SA SrtA vs BA SrtA)
3-139 ± 3.8Not reported
Lead (3)5.2 ± 0.1>10-fold selective for SA SrtA
3-120.3>100-fold selective for SA SrtA

The moderate potency of 3-1 contrasts with the sub-micromolar activity of optimized derivatives like 3-12, which features a tribromophenyl substituent at R1 .

Reversibility of Inhibition

Dilution assays revealed that pyrazolethione 3-1 reversibly inhibits SrtA, with ~50% enzyme activity recovered immediately after dilution . Mass spectrometry confirmed the absence of covalent enzyme–inhibitor adducts, supporting a non-catalytic mechanism of action .

Mechanistic Insights

Putative Binding Mode

Molecular docking studies suggest that pyrazolethione 3-1 occupies the SrtA active site, with:

  • The thione group positioned near Cys184.

  • The 4-bromophenyl moiety engaging hydrophobic residues (e.g., Val168, Ile199).

  • The amino group forming hydrogen bonds with Asn114 and Gln229 .

Selectivity Profile

While data for 3-1 against Bacillus anthracis SrtA (BaSrtA) are unavailable, related pyrazolethiones exhibit >10-fold selectivity for SA SrtA over BaSrtA . This selectivity may arise from sequence divergence in the active-site regions of these enzymes .

Comparative Analysis with Pyridazinone Inhibitors

Pyrazolethione 3-1 is less potent than leading pyridazinone-based SrtA inhibitors (e.g., compound 2-10, IC50 = 0.8 µM) . Key differences include:

  • Scaffold rigidity: Pyridazinones adopt a planar conformation, enabling better π-stacking with aromatic residues.

  • Substituent flexibility: Pyridazinones tolerate diverse substitutions (e.g., ethoxy, chloro) without significant potency loss, whereas pyrazolethiones require precise halogen placement .

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